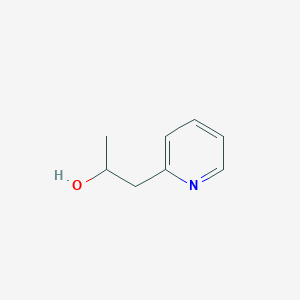

1-(Pyridin-2-yl)propan-2-ol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-pyridin-2-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMOMPUVNAWKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311006 | |

| Record name | α-Methyl-2-pyridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5307-19-7 | |

| Record name | α-Methyl-2-pyridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5307-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-2-pyridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Pyridinyl)-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-2-yl)ethan-1-ol from 2-Acetylpyridine

This technical guide provides a comprehensive overview of the synthesis of 1-(pyridin-2-yl)ethan-1-ol, a valuable chemical intermediate, through the reduction of 2-acetylpyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

Pyridine-containing molecules are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The chiral alcohol, 1-(pyridin-2-yl)ethan-1-ol, serves as a key building block in the synthesis of various pharmaceutical agents and chiral ligands for asymmetric catalysis. The most direct and common method for the preparation of this alcohol is the reduction of the corresponding ketone, 2-acetylpyridine.

This guide will focus on the widely utilized and efficient reduction of 2-acetylpyridine using sodium borohydride (NaBH₄), a mild and selective reducing agent. While other methods such as catalytic hydrogenation and chemoenzymatic reduction exist, the borohydride reduction offers a straightforward, high-yielding, and scalable approach suitable for most laboratory settings.

Reaction Pathway: Sodium Borohydride Reduction

The reduction of 2-acetylpyridine to 1-(pyridin-2-yl)ethan-1-ol proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide intermediate is then protonated during the workup step to yield the final secondary alcohol.[1][2]

Reaction Scheme

Caption: General reaction scheme for the reduction of 2-acetylpyridine.

Quantitative Data Summary

The following tables summarize the typical quantitative data associated with the sodium borohydride reduction of 2-acetylpyridine.

Table 1: Reactant and Product Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2-Acetylpyridine | 1-(Pyridin-2-yl)ethan-1-one | C₇H₇NO | 121.14 | Colorless to yellow liquid |

| 1-(Pyridin-2-yl)ethan-1-ol | 1-(Pyridin-2-yl)ethan-1-ol | C₇H₉NO | 123.15 | Colorless to pale yellow oil |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value | Reference |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [3] |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) | [4] |

| Temperature | 0 °C to Room Temperature | [3][4] |

| Reaction Time | 1 - 4 hours | [4] |

| Molar Ratio (NaBH₄ : Ketone) | 1.5 : 1 | [3] |

| Typical Yield | > 90% | [3] |

Detailed Experimental Protocol

This protocol details the procedure for the reduction of 2-acetylpyridine using sodium borohydride in methanol.

Materials and Reagents

-

2-Acetylpyridine

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylpyridine (10.0 g, 82.5 mmol) in anhydrous methanol (100 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Reducing Agent: To the cooled solution, slowly add sodium borohydride (4.68 g, 123.8 mmol) portion-wise over 15-20 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water (50 mL) while cooling the flask in an ice bath.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with saturated brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude 1-(pyridin-2-yl)ethan-1-ol.

-

Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Experimental Workflow Diagram

References

Physicochemical Properties of 1-(Pyridin-2-yl)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-yl)propan-2-ol is a pyridine derivative with potential applications in pharmaceutical and materials science. A thorough understanding of its physicochemical properties is fundamental for its development and application. This technical guide provides a summary of the known properties of this compound, detailed experimental protocols for the determination of key physicochemical parameters, and a general synthesis pathway. Due to the limited availability of experimental data for this specific compound, this guide focuses on the methodologies required to obtain these crucial characteristics.

Core Physicochemical Properties

The empirical data for this compound is not extensively reported in the literature. The following table summarizes the available and calculated information for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.181 g/mol | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| pKa | Not available | |

| logP | Not available | |

| Aqueous Solubility | Not available |

Synthesis Pathway

A general synthesis for 1-pyridin-2-yl-propan-2-ol has been referenced in Organic Syntheses. The logical workflow for such a synthesis is outlined below.

Experimental Protocols for Physicochemical Property Determination

Given the absence of reported experimental values for several key physicochemical properties of this compound, this section provides detailed methodologies for their determination.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical parameter in drug discovery, indicating the lipophilicity of a compound. The shake-flask method is a widely accepted standard for its determination.

Methodology: Shake-Flask Method

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by mixing them vigorously for at least 24 hours, followed by separation of the two phases.

-

Partitioning:

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases (e.g., 10 µL of stock in 990 µL of buffer and 1000 µL of octanol).

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours).

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification:

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation: The logP is calculated using the following formula: logP = log10([Compound]octanol / [Compound]aqueous)

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of a compound at different pH values, which influences its solubility, absorption, and distribution. Potentiometric titration is a common method for pKa determination.

Methodology: Potentiometric Titration

-

Sample Preparation: Prepare a solution of this compound of known concentration in deionized water. The ionic strength of the solution should be kept constant using an inert salt like KCl.[2]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel (e.g., 25°C) and use a magnetic stirrer for continuous mixing.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve as the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be calculated.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Sample Processing: After equilibration, separate the undissolved solid from the solution by filtration (using a low-binding filter) or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve should be prepared.

-

Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution at a specific pH and temperature.

Biological Activity

Currently, there is a lack of specific data in the public domain regarding the biological activities of this compound. However, the pyridine moiety is a common scaffold in many biologically active compounds, suggesting that this molecule could be a valuable starting point for medicinal chemistry programs.[3] Pyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound and provided detailed experimental protocols for the determination of its key properties. While there is a clear need for further experimental characterization of this compound, the methodologies outlined herein provide a robust framework for researchers to generate the necessary data for its potential development in pharmaceutical and other scientific fields. The provided workflows for synthesis and property determination are intended to guide future research efforts.

References

In-Depth Structural Characterization of 1-(Pyridin-2-yl)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 1-(Pyridin-2-yl)propan-2-ol, a pyridine-containing secondary alcohol of interest in medicinal chemistry and organic synthesis. This document outlines the key analytical techniques and experimental protocols for the elucidation of its chemical structure and purity assessment.

Chemical Identity and Physical Properties

This compound, identified by the CAS number 5307-19-7, possesses the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol .[1] It is a chiral molecule, existing as a racemic mixture unless subjected to enantioselective synthesis or resolution. The presence of both a pyridine ring and a hydroxyl group makes it a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5307-19-7 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | α-Methyl-2-pyridineethanol | [2] |

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are essential for an unambiguous assignment of the structure.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the propanol side chain. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the hydroxyl group.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' (Pyridine) | ~8.5 | Doublet | ~5.0 |

| H-4' (Pyridine) | ~7.7 | Triplet of doublets | ~7.7, 1.8 |

| H-3' (Pyridine) | ~7.2 | Doublet | ~7.8 |

| H-5' (Pyridine) | ~7.1 | Doublet of doublets | ~7.5, 4.9 |

| CH (Propanol) | ~4.0 | Multiplet | - |

| CH₂ (Propanol) | ~2.8 | Multiplet | - |

| CH₃ (Propanol) | ~1.2 | Doublet | ~6.5 |

| OH (Propanol) | Variable | Broad singlet | - |

Note: Predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The pyridine ring carbons will appear in the aromatic region, while the propanol side chain carbons will be in the aliphatic region.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2' (Pyridine) | ~160 |

| C-6' (Pyridine) | ~149 |

| C-4' (Pyridine) | ~136 |

| C-3' (Pyridine) | ~123 |

| C-5' (Pyridine) | ~121 |

| CH (Propanol) | ~68 |

| CH₂ (Propanol) | ~45 |

| CH₃ (Propanol) | ~23 |

Note: Predicted values are based on computational models and data from analogous structures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation. For this compound, electron impact (EI) ionization is a common technique.

The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight (137.18). Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Description |

| 137 | [C₈H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 122 | [C₈H₁₀N]⁺ | Loss of CH₃ |

| 93 | [C₅H₄NCH₂]⁺ | Alpha-cleavage |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage |

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible characterization data.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-picolyllithium with acetaldehyde.

Experimental Protocol:

-

Preparation of 2-picolyllithium: A solution of 2-picoline in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a stoichiometric amount of n-butyllithium in hexanes is added dropwise. The resulting deep red solution is stirred at this temperature for 1 hour.

-

Reaction with Acetaldehyde: Freshly distilled acetaldehyde is added dropwise to the solution of 2-picolyllithium at -78 °C. The reaction mixture is stirred for an additional 2 hours at this temperature.

-

Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

NMR Sample Preparation and Data Acquisition

Experimental Protocol:

-

Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard pulse programs are used for acquiring 1D ¹H and ¹³C{¹H} spectra. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a suitable relaxation delay are used. 2D NMR experiments such as COSY and HSQC can be performed to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry Analysis

Experimental Protocol:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Electron impact (EI) is a common ionization method for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. This fragmentation pattern is then compared with expected pathways to confirm the structure.

Conclusion

The comprehensive structural characterization of this compound is achieved through a synergistic application of synthetic organic chemistry and modern analytical techniques. NMR spectroscopy and mass spectrometry provide definitive evidence for the molecular structure, while the detailed experimental protocols ensure the reproducibility and accuracy of these findings. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis and development of novel pyridine-based compounds.

References

An In-depth Technical Guide on the Spectroscopic Data of 1-(Pyridin-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1-(Pyridin-2-yl)propan-2-ol. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data obtained from computational models. These predictions are valuable for the structural elucidation, identification, and characterization of this compound in research and development settings. The guide also includes standardized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using established spectroscopic prediction algorithms and provides a reliable reference for the key spectral features of the molecule.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | d | 1H | H-6 (Pyridinyl) |

| ~7.65 | td | 1H | H-4 (Pyridinyl) |

| ~7.18 | d | 1H | H-3 (Pyridinyl) |

| ~7.10 | ddd | 1H | H-5 (Pyridinyl) |

| ~4.10 | m | 1H | CH-OH |

| ~2.90 | dd | 1H | CH₂ (diastereotopic) |

| ~2.75 | dd | 1H | CH₂ (diastereotopic) |

| ~2.50 | s (broad) | 1H | OH |

| ~1.25 | d | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (ppm) | Assignment |

| ~160.0 | C-2 (Pyridinyl) |

| ~149.5 | C-6 (Pyridinyl) |

| ~136.8 | C-4 (Pyridinyl) |

| ~123.5 | C-3 (Pyridinyl) |

| ~121.5 | C-5 (Pyridinyl) |

| ~68.0 | CH-OH |

| ~45.0 | CH₂ |

| ~23.0 | CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2970, ~2870 | Medium | C-H stretch (aliphatic) |

| ~1590, ~1570, ~1470, ~1430 | Strong to Medium | C=C and C=N stretching (pyridine ring) |

| ~1120 | Medium | C-O stretch (secondary alcohol) |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted pyridine) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 137 | 30 | [M]⁺ (Molecular Ion) |

| 122 | 10 | [M - CH₃]⁺ |

| 93 | 100 | [M - C₂H₄O]⁺ (base peak, pyridin-2-ylmethyl cation) |

| 92 | 40 | [M - C₂H₅O]⁺ |

| 78 | 20 | [Pyridine]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard laboratory practices.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm) if the solvent does not contain a reference. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is used.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is utilized. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is processed using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a liquid sample or a solution, a drop is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹). The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

2.3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. For this type of molecule, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

-

Data Acquisition (EI-MS): The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

-

Data Acquisition (ESI-MS): The sample solution is introduced into the ion source through a capillary at a high voltage. This creates a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions (typically protonated, [M+H]⁺). These ions are then analyzed by the mass spectrometer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow of spectroscopic analysis.

"1-(Pyridin-2-yl)propan-2-ol" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Pyridin-2-yl)propan-2-ol, a pyridine derivative of interest in chemical synthesis and potentially in pharmaceutical development. This document details its chemical identity, molecular structure, and methods of synthesis, presenting available data in a structured format for ease of reference.

Chemical Identity and Molecular Structure

This compound is a chemical compound featuring a pyridine ring substituted at the 2-position with a 2-hydroxypropyl group.

-

CAS Number: 5307-19-7

-

Molecular Formula: C₈H₁₁NO[1]

-

Molecular Weight: 137.18 g/mol [1]

-

SMILES: CC(O)CC1=NC=CC=C1

-

InChI Key: GAMOMPUVNAWKHH-UHFFFAOYSA-N

The molecular structure consists of a pyridine ring, a heterocyclic aromatic amine, attached to a three-carbon chain with a hydroxyl group on the second carbon of the chain. This structure imparts specific chemical properties that make it a subject of interest in various synthetic applications.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its related ketone analog, 1-(Pyridin-2-yl)propan-2-one, are summarized below. It is important to note that while structurally similar, the alcohol and ketone will exhibit different physical and chemical properties.

| Property | This compound | 1-(Pyridin-2-yl)propan-2-one |

| CAS Number | 5307-19-7 | 6302-02-9 |

| Molecular Formula | C₈H₁₁NO | C₈H₉NO |

| Molecular Weight | 137.18 g/mol [1] | 135.16 g/mol |

| Appearance | - | Orange to Very Dark Red Oil |

| Storage Temperature | - | 2-8°C Refrigerator |

Synthesis Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the reaction of 2-methylpyridine with an appropriate aldehyde. A detailed experimental protocol based on a patented synthesis method is provided below.

Synthesis of this compound from 2-Methylpyridine and Acetaldehyde

This protocol is adapted from a method described in patent literature for the production of pyridine ethanol derivatives.

Materials:

-

2-Methylpyridine

-

Acetaldehyde

-

Triethylamine

-

Ion-exchanged water

-

Stainless steel autoclave (3 L capacity)

Experimental Procedure:

-

Reaction Setup: To a 3 L stainless steel autoclave, add 930 g (10 mol) of 2-methylpyridine and 330 g of ion-exchanged water.

-

Addition of Reagents: Add 66 g (1.5 mol) of acetaldehyde and 71 g (0.7 mol) of triethylamine to the autoclave. The molar ratio of triethylamine to acetaldehyde is approximately 0.47.

-

Reaction Conditions: Seal the autoclave and heat the reaction mixture to 140°C for 2 hours.

-

Work-up: After the reaction is complete, cool the autoclave to 60°C. Remove the unreacted acetaldehyde and triethylamine under reduced pressure (25 kPa or less).

-

Isolation of Product: Further distill the mixture at 120°C and a pressure of 2 kPa or less to remove water and unreacted 2-methylpyridine, yielding a concentrate containing the product.

-

Analysis: The resulting concentrate can be analyzed by ¹H-NMR to confirm the presence and purity of this compound. In a reported synthesis, this method yielded 185 g (1.4 mol) of the product, corresponding to a yield of 90% and a selectivity of 94%.[2]

Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.

Caption: Synthesis Workflow for this compound.

Applications and Biological Activity

While specific data on the biological activity of this compound is limited in publicly available literature, its structural analogs and related pyridine derivatives are known to possess a range of biological activities. For instance, the related compound 1-(Pyridin-2-yl)propan-2-one is described as an antimicrobial bioactive compound. Pyridine-containing compounds are of significant interest in medicinal chemistry and drug development.

The chiral nature of this compound, which can exist as (R) and (S) enantiomers, makes it a potentially valuable building block in asymmetric synthesis for the preparation of enantiomerically pure pharmaceuticals.

Further research is required to fully elucidate the biological activity and potential applications of this compound.

Below is a DOT script illustrating the potential logical relationship for the application of this compound.

Caption: Potential Applications of this compound.

References

The Multifaceted Therapeutic Potential of Pyridine-Containing Alcohols: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. When functionalized with an alcohol moiety, this heterocyclic structure gives rise to a class of compounds with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of pyridine-containing alcohols, offering a resource for their potential application in drug discovery and development. The information presented herein is supported by a review of current scientific literature, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activities

Pyridine-containing alcohols and their derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key kinases involved in tumor progression and angiogenesis.

Quantitative Anticancer Data

The cytotoxic and antiproliferative activities of various pyridine-containing compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) are common metrics used to quantify this activity.

| Compound Class | Compound Example/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |

| Pyridine-Ureas | 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea (8e) | MCF-7 (Breast) | IC50 | 0.22 | [1] |

| Pyridine-Ureas | Compound 8n | MCF-7 (Breast) | IC50 | 1.88 | [1] |

| Pyridone | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | HepG2 (Liver) | IC50 | 4.5 | [2] |

| Pyridine Derivative | Compound H42 | SKOV3 (Ovarian) | IC50 | 0.87 | [3] |

| Pyridine Derivative | Compound H42 | A2780 (Ovarian) | IC50 | 5.4 | [3] |

| Pyridine-Oxadiazole | Hybrid Compound VII | HepG2 (Liver) | IC50 | 0.76 - 12.21 | [4] |

| Pyridine-Oxadiazole | Hybrid Compound VII | MCF-7 (Breast) | IC50 | 0.76 - 12.21 | [4] |

| Pyridine-Chalcone | Pyrazoline derivative 6c | Various | GI50 | 0.38 | [5] |

| Pyridine-Chalcone | Pyrazoline derivative 6f | Various | GI50 | 0.45 | [5] |

Key Signaling Pathway: VEGFR-2 Inhibition

Many pyridine-based anticancer agents function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is critical for tumor growth and metastasis.[6] Inhibition of VEGFR-2 blocks downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, leading to reduced endothelial cell proliferation, migration, and survival.[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Test compounds (pyridine alcohols) dissolved in DMSO

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and adjust the cell density in complete medium. Seed 100 µL of the cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

Antimicrobial Activities

Pyridine-containing alcohols, particularly alkyl pyridinol derivatives, have shown promising antimicrobial activity, primarily against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the primary metric for quantifying antimicrobial activity, representing the lowest concentration of a compound that inhibits visible microbial growth.

| Compound Class | Compound Example | Bacterial Strain | MIC (µg/mL) | Reference |

| Alkyl Pyridinol | EA-02-009 | S. aureus ATCC 25923 | 1 | [9] |

| Alkyl Pyridinol | EA-02-009 | MRSA ATCC 33591 | 0.5 | [9] |

| Alkyl Pyridinol | JC-01-072 | S. aureus ATCC 25923 | 4 | [9] |

| Alkyl Pyridinol | JC-01-072 | MRSA ATCC BAA-44 | 4 | [9] |

| Alkyl Pyridinol | JC-01-074 | S. aureus ATCC 25923 | 16 | [9] |

| Alkyl Pyridinol | JC-01-074 | MRSA USA300LAC | 16 | [9] |

| Pyridyl-carbonyl Thiazole | Compound 3ae | S. epidermidis | 16 | [7] |

| Pyridyl-carbonyl Thiazole | Compound 3ae | S. aureus | 64 | [7] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 25923)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Spectrophotometer or McFarland turbidity standards (0.5)

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well microtiter plate. Typically, 50 µL of broth is added to all wells, followed by 50 µL of the stock compound solution to the first well. After mixing, 50 µL is transferred to the next well, and so on, creating a dilution series.

-

Inoculation: Within 15 minutes of its preparation, add 50 µL of the final bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

-

Controls: Include a growth control well (inoculum in broth, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth (i.e., remains clear). The growth control well must show distinct turbidity.

Anti-inflammatory Activities

Derivatives of pyridine alcohols, such as pyridoxine (Vitamin B6), have demonstrated significant anti-inflammatory properties. The proposed mechanisms often involve the modulation of key inflammatory pathways and the reduction of pro-inflammatory cytokine production.

Quantitative Anti-inflammatory Data

In vivo models, such as the carrageenan-induced paw edema assay in rats, are commonly used to evaluate anti-inflammatory activity, measured as the percentage of edema inhibition.

| Compound Class | Compound Example | Model | Dose | Inhibition (%) | Reference |

| 3-Hydroxy Pyridine-4-one | Compound A | Carrageenan-induced paw edema (rat) | 20 mg/kg | 67 | [10] |

| 3-Hydroxy Pyridine-4-one | Compound C | Carrageenan-induced paw edema (rat) | 100 mg/kg | 56 | [10] |

| 3-Hydroxy Pyridine-4-one | Compound C | Carrageenan-induced paw edema (rat) | 200 mg/kg | 58 | [10] |

| Standard Drug | Indomethacin | Carrageenan-induced paw edema (rat) | 5 mg/kg | 60 | [11] |

| Pyridine Derivative | Pyridoxine (Vitamin B6) | LPS-stimulated monocytes | 250 µg/mL | Downregulation of multiple inflammatory mediators | [12][13] |

Key Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[14] Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and degradation of the inhibitor IκBα. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some pyridine derivatives have been shown to interfere with this pathway.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

-

Male Wistar rats (150-200 g)

-

1% (w/v) λ-Carrageenan suspension in sterile saline

-

Test compounds (pyridine alcohols) and standard drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast animals overnight before the study but allow free access to water.

-

Grouping and Dosing: Divide the rats into groups (n=6-8 per group): a negative control group (vehicle), a positive control group (Indomethacin, e.g., 5 mg/kg), and test groups receiving different doses of the pyridine alcohol derivative. Administer the compounds and vehicle intraperitoneally or orally.

-

Baseline Measurement: Thirty minutes (for i.p.) or one hour (for oral) after treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the paw edema volume at each time point by subtracting the baseline paw volume from the post-carrageenan paw volume. Calculate the percentage inhibition of edema for the treated groups compared to the negative control group using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 Where V is the mean increase in paw volume.

Neuroprotective Activities

Pyridine alcohols, including the vitamin pyridoxine, have shown neuroprotective effects in various models of neurodegeneration and neurotoxicity.[11][16] Their mechanisms of action include antioxidant effects, modulation of neurotransmitter levels, and inhibition of enzymes like acetylcholinesterase.

Key Signaling Pathway: Nrf2/HO-1 Activation

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress, a key factor in neurodegenerative diseases. Under oxidative stress, the transcription factor Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes, including Heme Oxygenase-1 (HO-1). Activation of this pathway by bioactive compounds can confer significant neuroprotection.

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]

- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 7. Screening of natural products for drug discovery | Semantic Scholar [semanticscholar.org]

- 8. prepchem.com [prepchem.com]

- 9. Item - Flow diagram of the high-throughput expression screening pipeline. - Public Library of Science - Figshare [plos.figshare.com]

- 10. Neuroprotective actions of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines | MDPI [mdpi.com]

- 14. Antihypertensive and neuroprotective actions of pyridoxine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-(Pyridin-2-yl)propan-2-ol as a Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. Chiral building blocks, possessing a defined three-dimensional arrangement of atoms, are instrumental in the construction of complex molecules with specific biological activities or material properties. Among these, 1-(Pyridin-2-yl)propan-2-ol has emerged as a versatile and valuable synthon, offering a unique combination of a stereogenic center and a coordinating pyridine moiety. This technical guide provides a comprehensive overview of the synthesis, resolution, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Synthesis of Chiral this compound

The primary route to enantiomerically enriched this compound involves the asymmetric reduction of its corresponding prochiral ketone, 1-(pyridin-2-yl)propan-2-one. Several powerful methodologies have been developed to achieve this transformation with high enantioselectivity.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation has proven to be a robust and efficient method for the synthesis of chiral pyridyl alcohols. This technique typically employs a ruthenium catalyst bearing a chiral ligand.

Quantitative Data for Asymmetric Transfer Hydrogenation of 2-Acetylpyridine Derivatives

| Catalyst/Ligand | Substrate | Product Configuration | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| RuCl₂[(R)-xylBINAP][(R)-daipen] | 2-Acetylpyridine | (R) | >99 | 95 | Adapted from Noyori Hydrogenation Principles |

| [(R,R)-TsDPEN]RuCl | 2-Acetylpyridine | (R) | >99 | >99 | [1][2] |

Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-(Pyridin-2-yl)propan-2-one

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of similar pyridyl ketones.

Materials:

-

1-(Pyridin-2-yl)propan-2-one

-

[(R,R)-TsDPEN]RuCl catalyst

-

Formic acid/triethylamine azeotrope (5:2)

-

Anhydrous isopropanol

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve [(R,R)-TsDPEN]RuCl (0.1 mol%) in anhydrous isopropanol.

-

Add a solution of 1-(pyridin-2-yl)propan-2-one (1 equivalent) in anhydrous isopropanol.

-

Add the formic acid/triethylamine azeotrope (2 equivalents).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Workflow for Asymmetric Transfer Hydrogenation

Caption: Workflow for the asymmetric transfer hydrogenation of 1-(pyridin-2-yl)propan-2-one.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is another highly effective method for the enantioselective reduction of prochiral ketones, utilizing a chiral oxazaborolidine catalyst.[3][4][5][6]

Quantitative Data for CBS Reduction of Prochiral Ketones

| Catalyst | Reductant | Substrate | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| (R)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | Acetophenone | >95 | High | [1] |

| (R)-2-Methyl-CBS-oxazaborolidine | Catecholborane | Acetophenone | >95 | High | [1] |

Experimental Protocol: CBS Reduction of 1-(Pyridin-2-yl)propan-2-one

This protocol is a general procedure adapted for the specific substrate.

Materials:

-

1-(Pyridin-2-yl)propan-2-one

-

(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a stirred solution of (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous THF under an inert atmosphere at 0 °C, add borane-dimethyl sulfide complex (0.6 equivalents) dropwise.

-

After stirring for 10 minutes, add a solution of 1-(pyridin-2-yl)propan-2-one (1 equivalent) in anhydrous THF dropwise over 30 minutes.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess borane.

-

Add 1 M HCl and stir for 30 minutes.

-

Neutralize the mixture with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Mechanism of the Corey-Bakshi-Shibata Reduction

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Kinetic Resolution of Racemic this compound

For instances where a racemic mixture of this compound is readily available, kinetic resolution offers an effective strategy for separating the enantiomers. Lipase-catalyzed acylation is a widely used and environmentally benign method for this purpose.[7]

Quantitative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Lipase | Acyl Donor | Substrate | Enantiomeric Excess (ee %) of Remaining Alcohol | Conversion (%) | Reference |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Racemic secondary alcohols | >99 | ~50 | [8] |

| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Racemic secondary alcohols | >99 | ~50 | [9] |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)

-

Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

-

To a flask containing racemic this compound (1 equivalent) in an anhydrous organic solvent, add immobilized CALB (typically 10-50% by weight of the substrate).

-

Add vinyl acetate (0.5-0.6 equivalents to achieve ~50% conversion).

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the conversion.

-

Once the desired conversion (ideally close to 50%) and enantiomeric excess are reached, filter off the immobilized enzyme.

-

The unreacted alcohol and the acylated product can be separated by column chromatography.

Workflow for Lipase-Catalyzed Kinetic Resolution

Caption: General workflow for the lipase-catalyzed kinetic resolution of a racemic alcohol.

Applications in Drug Development

The chiral nature of this compound makes it a highly sought-after intermediate in the synthesis of pharmaceuticals, where stereochemistry is often critical for therapeutic efficacy and safety.

Synthesis of TRPV3 Antagonists

A significant application of derivatives of chiral pyridyl alcohols is in the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[10][11][12] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making it an attractive target for drug discovery.[10] The stereospecific synthesis of these antagonists often relies on the use of chiral building blocks like this compound to introduce the required stereocenters.

Logical Relationship in Drug Synthesis

Caption: Logical flow from the chiral building block to a potential therapeutic agent.

Conclusion

This compound stands out as a chiral building block of significant importance. The availability of robust and highly enantioselective synthetic methods, such as asymmetric transfer hydrogenation and CBS reduction, as well as efficient resolution techniques, provides researchers with reliable access to this valuable synthon. Its application in the synthesis of complex molecules, particularly in the development of novel therapeutics like TRPV3 antagonists, highlights its pivotal role in advancing medicinal chemistry. The detailed protocols and comparative data presented in this guide are intended to facilitate the effective utilization of this compound in a wide range of research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. youtube.com [youtube.com]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective Synthesis of a Dipyridyl Transient Receptor Potential Vanilloid-3 (TRPV3) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Theoretical Exploration of the Conformational Landscape of 1-(Pyridin-2-yl)propan-2-ol

A Technical Guide for Researchers in Drug Discovery and Development

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the conformational preferences of 1-(Pyridin-2-yl)propan-2-ol. This molecule, possessing a chiral center and multiple rotatable bonds, presents a rich conformational landscape that is crucial for understanding its physicochemical properties, receptor interactions, and metabolic profile. The following sections detail the computational and experimental approaches that can be leveraged to elucidate the stable conformers and the energetic barriers between them.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry due to the presence of a pyridine ring, a common motif in pharmacologically active molecules, and a secondary alcohol, which can participate in hydrogen bonding. Its three-dimensional structure is defined by the rotation around the C1-C2 and C2-Cα single bonds. The relative orientation of the pyridine ring and the propanol side chain dictates the molecule's overall shape and polarity, which are key determinants of its biological activity. Theoretical studies, complemented by experimental data, are indispensable for a thorough conformational analysis.

Computational Methodology

A robust computational workflow is essential for accurately predicting the conformational space of this compound. Density Functional Theory (DFT) is a powerful method for this purpose, offering a good balance between accuracy and computational cost.

Conformational Search

The initial step involves a systematic or stochastic search to identify all possible low-energy conformations. This can be achieved through methods such as molecular mechanics force fields followed by clustering of the resulting geometries.

Quantum Chemical Calculations

Each unique conformer identified in the initial search is then subjected to geometry optimization and frequency calculations using DFT. A common and reliable level of theory for such systems is B3LYP with a 6-31G(d,p) basis set.[1][2] The frequency calculations confirm that the optimized structures are true energy minima (no imaginary frequencies) and provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

The workflow for a typical computational conformational analysis is depicted below:

Caption: Workflow for computational conformational analysis.

Analysis of Intramolecular Interactions

A key feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyridine ring.[3] Natural Bond Orbital (NBO) analysis can be employed to investigate and quantify such interactions.

Predicted Conformational Data

Based on theoretical calculations, several stable conformers of this compound can be predicted. The relative energies and key dihedral angles for a set of hypothetical low-energy conformers are presented in Table 1. The dihedral angles are defined as follows:

-

τ1 : N(pyridine)-C2(pyridine)-C1-C2

-

τ2 : C2(pyridine)-C1-C2-O

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Boltzmann Population (%) |

| I | 0.00 | 75.2 | 60.5 | 65.1 |

| II | 0.85 | -80.1 | 178.3 | 20.3 |

| III | 1.50 | 175.9 | -65.8 | 9.6 |

| IV | 2.10 | -95.4 | -58.9 | 5.0 |

Table 1: Predicted Relative Energies, Key Dihedral Angles, and Boltzmann Population of Hypothetical Conformers of this compound.

The hypothetical data suggests that Conformer I, likely stabilized by an intramolecular hydrogen bond, is the most populated. The relationship between these conformers can be visualized as an energy landscape.

Caption: Hypothetical relative energy levels of conformers.

Experimental Validation

Experimental techniques are crucial for validating the theoretical predictions. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for conformational analysis in solution.

NMR Spectroscopy

The primary NMR parameters for conformational analysis are nuclear Overhauser effects (NOEs) and scalar coupling constants (J-couplings). NOEs provide information about through-space distances between protons, which can help to identify the predominant conformation. Vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons through the Karplus equation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

Assign all proton and carbon signals using the combination of 1D and 2D spectra.

-

Measure the ³JHH coupling constants for the protons on the propanol backbone.

-

Analyze the NOESY/ROESY spectrum to identify key through-space correlations.

-

Compare the experimental coupling constants and NOEs with the values predicted for the computationally derived low-energy conformers.

-

A comparison of hypothetical experimental and calculated NMR data is presented in Table 2.

| Parameter | Conformer I (Calculated) | Conformer II (Calculated) | Conformer III (Calculated) | Experimental (Hypothetical) |

| ³J(H1a,H2) | 3.2 Hz | 10.5 Hz | 3.1 Hz | 4.5 Hz |

| ³J(H1b,H2) | 11.8 Hz | 2.5 Hz | 11.5 Hz | 10.2 Hz |

| NOE(Hα, H6') | Strong | Weak | Weak | Strong |

Table 2: Hypothetical Comparison of Calculated and Experimental NMR Parameters for Conformational Analysis.

Conclusion

The conformational analysis of this compound requires a synergistic approach combining computational modeling and experimental validation. Theoretical calculations, particularly using DFT, can provide detailed insights into the geometry and relative stabilities of different conformers. These predictions can then be corroborated by experimental data, primarily from NMR spectroscopy. A thorough understanding of the conformational preferences of this molecule is fundamental for its rational development in medicinal chemistry and drug design.

References

The Dawn of a New Class of Neuromodulators: A Technical History of Pyridinyl Alkanolamines

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and history of pyridinyl alkanolamines, a class of compounds that has significantly impacted neuroscience research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, structure-activity relationships, and biological mechanisms.

Introduction: The Quest for Selective Nicotinic Acetylcholine Receptor Modulators

The story of pyridinyl alkanolamines is intrinsically linked to the study of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely distributed throughout the central and peripheral nervous systems and are crucial for various physiological functions.[1][2] The diverse subtypes of nAChRs, formed by different combinations of α and β subunits, presented an opportunity for the development of subtype-selective ligands that could offer therapeutic benefits for a range of neurological and psychiatric disorders with fewer side effects.[3][4] The most abundant nAChR subtype in the brain, α4β2, became a primary target for drug discovery efforts aimed at treating conditions like Alzheimer's disease, Parkinson's disease, and nicotine addiction.[5][6]

The Seminal Discovery of 3-Pyridyl Ethers

A major breakthrough in the field came in the mid-1990s from researchers at Abbott Laboratories. They reported the discovery of a novel series of 3-pyridyl ether compounds with subnanomolar affinity for brain nAChRs.[3][4] This research led to the identification of key pyridinyl alkanolamine derivatives, including A-85380, (S)-3-(azetidin-2-ylmethoxy)pyridine, and A-84543, (S)-3-((1-methylpyrrolidin-2-yl)methoxy)pyridine.[3][4][5] A-85380, for instance, demonstrated an affinity of approximately 50 pM for rat brain [³H]-(-)-cytisine binding sites and acted as a potent agonist at the human α4β2 nAChR subtype.[4] These findings marked the emergence of pyridinyl alkanolamines as a promising new class of selective nAChR modulators.

Evolution of Synthetic Methodologies

The synthesis of pyridinyl alkanolamines and related pyridyl ethers has evolved to allow for the creation of diverse analogs for structure-activity relationship (SAR) studies. A common and effective method involves the nucleophilic substitution of a halogenated pyridine with an appropriate alcohol.

General Synthetic Protocol: Williamson Ether Synthesis

A prevalent method for synthesizing 3-pyridyl ethers is a variation of the Williamson ether synthesis. This involves the reaction of a substituted 3-hydroxypyridine with an alkyl halide or the reaction of a 3-halopyridine with an alcohol under basic conditions. For the synthesis of pyridinyl alkanolamines, a common route is the reaction of a chloropyridine with the desired amino alcohol.

Experimental Protocol: General Synthesis of 3-Pyridyl Ethers

-

Alcoholate Formation: The chosen alkanolamine is dissolved in a suitable anhydrous solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the hydroxyl group, forming the corresponding alkoxide. The reaction is stirred at room temperature until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: The substituted chloropyridine, dissolved in the same anhydrous solvent, is added to the reaction mixture. The reaction is then heated to a temperature ranging from 60 to 100°C and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired pyridinyl alkanolamine.

Structure-Activity Relationships (SAR)

Systematic modifications of the pyridinyl alkanolamine scaffold have revealed key structural features that govern their affinity and selectivity for nAChR subtypes.

-

Pyridine Ring Substitution: The nature and position of substituents on the pyridine ring significantly influence binding affinity. For example, the introduction of a chlorine atom at the 2-position of the pyridine ring has been shown to be beneficial for potency.[7]

-

Alkanolamine Side Chain: The structure of the alkanolamine portion, including the ring size of the azacycle (e.g., azetidine, pyrrolidine) and the length of the ether linkage, dramatically affects receptor binding.[7]

The following tables summarize quantitative data for key pyridinyl alkanolamine analogs and related compounds, illustrating these SAR trends.

| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Reference |

| A-85380 | α4β2 | 0.05 | 163% efficacy vs Nicotine | [4] |

| A-84543 | α4β2 | - | 84-fold selective vs ganglionic | [4] |

| (-)-Nicotine | α4β2 | 3.8 | 40 (³H-DA release) | [8] |

| ABT-418 | α4β2 | 3 | 380 (³H-DA release) | [8] |

| (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine | α4β2 | - | IC50 = 22 | [7] |

Table 1: Binding Affinities and Functional Activities of Key Pyridinyl Alkanolamines and Related nAChR Ligands.

Biological Activity and Signaling Pathways

Pyridinyl alkanolamines exert their biological effects primarily by modulating the activity of nAChRs. These receptors are ligand-gated ion channels that, upon activation by agonists like acetylcholine or nicotine, undergo a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺.[9][10]

The influx of these ions leads to depolarization of the cell membrane and the activation of various downstream signaling cascades. The elevation in intracellular calcium is a critical event, triggering further signaling through calcium-dependent kinases and phosphatases.[9][11]

Experimental Protocols for Biological Evaluation

The characterization of pyridinyl alkanolamines relies on a suite of in vitro assays to determine their binding affinity and functional activity at nAChRs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[12][13]

Experimental Protocol: nAChR Radioligand Binding Assay

-

Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the nAChR subtype of interest are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors.

-

Assay Setup: In a 96-well plate, the membrane preparation is incubated with a known concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound.

-

Incubation: The plate is incubated for a sufficient time at a specific temperature (e.g., 4°C for 2-4 hours) to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux

This assay measures the functional activity of a compound (as an agonist or antagonist) by detecting changes in intracellular calcium concentration following receptor activation.[14][15]

Experimental Protocol: nAChR Calcium Flux Assay

-

Cell Culture: Cells stably expressing the nAChR subtype of interest are plated in a 96-well plate.

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that will increase in fluorescence intensity upon binding to calcium.

-

Compound Addition: The test compound (for agonist activity) or the test compound followed by a known agonist (for antagonist activity) is added to the wells.

-

Signal Detection: The fluorescence intensity in each well is measured over time using a fluorescence plate reader.

-

Data Analysis: The change in fluorescence is used to determine the concentration-response curve for the compound, from which the EC50 (for agonists) or IC50 (for antagonists) can be calculated.

Conclusion

The discovery of pyridinyl alkanolamines represents a significant milestone in the field of nicotinic acetylcholine receptor research. These compounds have not only provided invaluable tools for probing the structure and function of nAChRs but also have laid the groundwork for the development of novel therapeutics for a variety of CNS disorders. The ongoing exploration of this chemical space continues to yield new insights and potential clinical candidates, underscoring the enduring importance of this remarkable class of molecules.

References

- 1. Nicotinic acetylcholine receptors: an overview on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pnas.org [pnas.org]

- 15. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]